9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate
Description
9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate is a bicyclic organic compound featuring a 3-oxa-9-azabicyclo[3.3.1]nonane core with two ester functional groups: a tert-butyl ester at position 9 and a methyl ester at position 6. Its stereochemistry is defined as (1R,5S), which is critical for its biological and chemical interactions. The compound has multiple CAS numbers, including 2287345-91-7 and 1363382-37-9, and is supplied by at least three manufacturers, as noted in supplier listings .
Structurally, the bicyclo[3.3.1]nonane system introduces rigidity, while the tert-butyl and methyl esters modulate solubility and steric bulk. This compound is often utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of protease inhibitors and kinase modulators due to its chiral centers and functional group versatility .
Properties
IUPAC Name |
9-O-tert-butyl 7-O-methyl (1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-10-5-9(12(16)18-4)6-11(15)8-19-7-10/h9-11H,5-8H2,1-4H3/t9?,10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIAWYLQFAYJMO-FGWVZKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate is a bicyclic compound with potential biological activities. Its unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is 9-(tert-butyl) 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate, with a molecular formula of and a molecular weight of 285.34 g/mol. The structure features a bicyclic framework that contributes to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 9-(tert-butyl) 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate |
| Molecular Formula | |
| Molecular Weight | 285.34 g/mol |
| Purity | 97% |
Biological Activity
Research indicates that compounds within the bicyclo[3.3.1]nonane family exhibit various biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Antimicrobial Activity
A study explored the antimicrobial potential of similar bicyclic compounds, revealing that certain derivatives showed significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Properties
The anticancer activity of bicyclo[3.3.1]nonanes has been highlighted in several studies. These compounds may induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of signaling cascades related to cell survival.
Case Study:
In a recent study published in Nature, researchers synthesized derivatives of bicyclo[3.3.1]nonanes and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications to the bicyclic structure enhanced the potency against breast and colon cancer cells, suggesting a promising avenue for drug development .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It might act as an agonist or antagonist at specific receptors, influencing cellular signaling.
- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Purity | Key Suppliers |
|---|---|---|---|---|---|---|
| 9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate | C₁₃H₂₁NO₅ | 271.31 | 2287345-91-7 | tert-butyl (C9), methyl (C7) | 95% | Combi-Blocks, Fluorochem |
| 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(tert-butyl) ester | C₁₃H₂₁NO₅ | 271.31 | 1233323-61-9 | tert-butyl (C9), free acid (C7) | 97% | CymitQuimica, Indagoo |
| 9-(tert-Butyl) 3-methyl 7-oxo-...nonane-3,9-dicarboxylate | C₁₆H₂₅NO₅ | 311.38 | 1419101-15-7 | tert-butyl (C9), ethyl (C3), ketone (C7) | 97% | Labsolu |
| tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate | C₁₂H₂₁NO₄ | 243.30 | 1147557-68-3 | tert-butyl (C7), hydroxyl (C9) | N/A | Custom synthesis suppliers |
Key Observations:
The ketone-containing analogue (1419101-15-7) introduces a 7-oxo group, altering electronic properties and reactivity .
Stereochemical Variations :
- Compounds like 2940960-54-1 (O9-tert-butyl O2-methyl) reposition the ester groups, affecting chiral recognition in enzyme binding .
Functional Group Impact :
- Hydroxyl-substituted derivatives (e.g., 1147557-68-3) exhibit increased polarity, impacting solubility and metabolic stability .
Physicochemical Properties
Table 2: Property Comparison
| Compound (CAS) | Melting Point (°C) | Boiling Point (°C) | Solubility | Stability |
|---|---|---|---|---|
| 2287345-91-7 | Not reported | Not reported | Soluble in THF, DCM | Stable at room temp |
| 1233323-61-9 | Not reported | Not reported | Poor in water | Hygroscopic |
| 1419101-15-7 | Not reported | Not reported | Soluble in DMSO | Sensitive to moisture |
| 1147557-68-3 | Not reported | Not reported | Moderate in MeOH | Light-sensitive |
- Solubility Trends : Methyl and tert-butyl esters (2287345-91-7) improve lipid solubility compared to carboxylic acid derivatives (1233323-61-9), which are more polar .
- Stability : Tert-butyl esters generally enhance hydrolytic stability, whereas free acids (1233323-61-9) may require protection during synthesis .
Commercial Availability and Pricing
Q & A
Q. What are the critical steps in synthesizing 9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate, and how can purity be optimized?
The synthesis involves multi-step organic reactions, including:
- Protection/deprotection strategies : Use of tert-butyl and methyl carboxylate groups to control reactivity during bicyclic framework formation .
- Stereochemical control : The (1R,5S) configuration requires chiral catalysts or resolution techniques to ensure enantiomeric purity .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Monitor purity via HPLC or NMR, targeting ≥95% purity by integrating peak areas .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester groups .
- Handling : Use PPE (nitrile gloves, safety goggles) and avoid dust formation via solvent-wet handling .
- Stability : Monitor degradation via TLC or LC-MS monthly; instability may arise from moisture or acidic/basic conditions .
Q. What spectroscopic methods are most effective for structural characterization?
- NMR : ¹H/¹³C NMR to confirm bicyclic framework and ester group positions. Key signals include tert-butyl protons (δ ~1.2 ppm) and methyl ester (δ ~3.7 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 328.2) .
- X-ray crystallography : For absolute stereochemical confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How does the stereochemistry (1R,5S) influence the compound’s reactivity and biological interactions?
- Reactivity : The 1R,5S configuration imposes spatial constraints on nucleophilic attack at the ester groups, affecting hydrolysis rates and derivatization pathways .
- Biological activity : Molecular docking studies suggest the bicyclic framework mimics transition states in enzyme inhibition (e.g., proteases), with stereochemistry dictating binding affinity .
- Experimental validation : Compare activity of enantiomers using in vitro assays (e.g., IC₅₀ measurements) .
Q. What computational approaches can predict the compound’s behavior in novel reaction systems?
- Reaction path modeling : Use density functional theory (DFT) to simulate intermediates in ester hydrolysis or cross-coupling reactions .
- Solvent effects : Molecular dynamics (MD) simulations to assess solubility and aggregation tendencies in polar vs. nonpolar solvents .
- Software tools : Gaussian or ORCA for quantum calculations; VMD for visualization .
Q. How do structural analogs of this compound differ in pharmacological potential?
Key analogs and their distinctions:
| Compound | Structural Variation | Pharmacological Impact |
|---|---|---|
| 9-tert-butyl 3-methyl 2-oxo derivative | Oxo group at C2 | Reduced ester stability but enhanced kinase inhibition |
| 9-tert-butyl 7-oxo derivative | Oxo at C7 | Increased polarity, lower blood-brain barrier penetration |
| Ether-linked analogs (e.g., 3-oxa derivative) | Ether instead of ester | Altered metabolic clearance rates |
Methodology : Perform comparative SAR studies using radioligand binding assays or ADMET profiling .
Q. What strategies mitigate side reactions during derivatization of the azabicyclo core?
- Temperature control : Maintain reactions below 0°C during nucleophilic substitutions to avoid ring-opening .
- Protecting groups : Use Boc (tert-butoxycarbonyl) for amine protection in multi-step syntheses .
- Catalyst screening : Test Pd/Cu catalysts for cross-couplings to minimize byproducts .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60–85%)?
- Variable factors : Yield depends on solvent purity (anhydrous vs. technical grade) and reaction scale (micro vs. bulk) .
- Resolution : Replicate literature conditions precisely, and optimize via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .
Q. Why do toxicity and ecological data remain unavailable, and how can risks be managed?
- Gap analysis : Limited regulatory testing due to compound’s niche research use .
- Risk mitigation : Apply ALARA (As Low As Reasonably Achievable) principles in lab exposure and dispose of waste via licensed chemical destruction facilities .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling point | 219.4°C | Differential scanning calorimetry (DSC) | |
| Density | 0.915 g/cm³ | Pycnometry | |
| Molecular weight | 328.4 g/mol | HRMS |
Q. Table 2. Recommended Analytical Conditions
| Technique | Parameters | Application |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH/H₂O, 1 mL/min | Purity assessment |
| FT-IR | 1700–1750 cm⁻¹ (ester C=O stretch) | Functional group ID |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
